(3-Bromostyryl)boronic acid
Description
Properties
Molecular Formula |
C8H8BBrO2 |
|---|---|
Molecular Weight |
226.86 g/mol |
IUPAC Name |
[(E)-2-(3-bromophenyl)ethenyl]boronic acid |
InChI |
InChI=1S/C8H8BBrO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6,11-12H/b5-4+ |
InChI Key |
IMNMXAABLNDUJN-SNAWJCMRSA-N |
Isomeric SMILES |
B(/C=C/C1=CC(=CC=C1)Br)(O)O |
Canonical SMILES |
B(C=CC1=CC(=CC=C1)Br)(O)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromostyryl Boronic Acid and Analogous Styryl Boronic Acid Derivatives
Direct Borylation Approaches
Direct borylation methods introduce a boronic acid or ester group directly onto the styrenyl framework, often by activating a C-H or C-X bond.
Miyaura borylation is a powerful and widely used method for the synthesis of boronic esters, which can then be hydrolyzed to the corresponding boronic acids. This reaction typically involves the palladium-catalyzed cross-coupling of a vinyl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B2pin2). The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity. For the synthesis of (3-bromostyryl)boronic acid, 1-bromo-3-vinylbenzene would be the starting material. The reaction proceeds via a catalytic cycle involving oxidative addition of the vinyl halide to the palladium(0) complex, transmetalation with the diboron reagent, and reductive elimination to yield the desired styryl boronic ester.
A variety of palladium catalysts and ligands can be employed, with phosphine (B1218219) ligands like PPh3 and PCy3 being common. The reaction conditions are generally mild, making this a versatile method for accessing a wide range of functionalized styryl boronic acids.
Table 1: Key Reagents in Miyaura Borylation for Styryl Boronic Acid Synthesis
| Reagent Type | Examples | Role in Reaction |
| Substrate | 1-Bromo-3-vinylbenzene, other vinyl halides/triflates | Source of the styrenyl backbone |
| Boron Source | Bis(pinacolato)diboron (B2pin2), Bis(neopentylglycolato)diboron | Provides the boronic ester moiety |
| Catalyst | Pd(OAc)2, PdCl2(dppf) | Facilitates the cross-coupling reaction |
| Ligand | PPh3, PCy3, SPhos | Stabilizes and activates the catalyst |
| Base | KOAc, K3PO4 | Promotes the transmetalation step |
Photoinduced borylation has emerged as a milder and often more sustainable alternative to traditional transition metal-catalyzed methods. These reactions utilize light energy to generate reactive intermediates that can undergo borylation. Photoredox catalysis, in particular, has been successfully applied to the synthesis of organoboron compounds. In this approach, a photocatalyst absorbs light and initiates an electron transfer process, leading to the formation of a radical species from the starting material. This radical can then react with a diboron reagent to form the borylated product.
For the synthesis of styryl boronic acids, vinyl halides can be subjected to photoredox conditions in the presence of a suitable photocatalyst (e.g., an iridium or ruthenium complex) and a diboron reagent. This method avoids the need for high temperatures and strong bases, making it compatible with a broader range of functional groups.
Direct C–H functionalization represents a highly atom-economical approach to the synthesis of boronic acids. This strategy involves the direct conversion of a C–H bond on the aromatic ring of a styrene (B11656) derivative into a C-B bond, typically catalyzed by a transition metal such as iridium or rhodium. The regioselectivity of the borylation is often directed by a directing group present on the substrate or controlled by the inherent reactivity of the C-H bonds.
While this method is powerful for aryl boronic acids, its application to the direct borylation of the vinyl C-H bond in styrenes is also an area of active research. Iridium-catalyzed C-H borylation has shown promise in this regard, offering a route to styryl boronic acids directly from styrenes.
Organometallic Intermediate-Mediated Boronic Acid Formation
These methods involve the initial formation of a highly reactive organometallic intermediate, which is then quenched with a boron-containing electrophile.
A classic and reliable method for synthesizing boronic acids involves the reaction of an organolithium or Grignard reagent with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate. For the synthesis of (3-bromostyryl)boronic acid, the corresponding styryl Grignard reagent (3-bromostyrylmagnesium bromide) or organolithium species would first be prepared from 1-bromo-3-vinylbenzene. This organometallic intermediate is then added to the borate ester at low temperatures to form a boronate complex. Subsequent acidic workup hydrolyzes the boronate ester to yield the final boronic acid.
The success of this method hinges on the careful control of reaction conditions, particularly temperature, to prevent side reactions. The choice between an organolithium or Grignard reagent can depend on the presence of other functional groups in the molecule.
Halogen-lithium exchange is a particularly useful method for generating organolithium reagents from organic halides, especially when direct lithiation or Grignard formation is challenging. This reaction typically employs an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, to swap the halogen atom (e.g., bromine or iodine) on the substrate with a lithium atom.
In the context of synthesizing (3-bromostyryl)boronic acid, a precursor such as 1,3-dibromo-5-vinylbenzene could potentially undergo selective halogen-lithium exchange at one of the bromine positions, followed by trapping with a borate ester. Alternatively, a dihalostyrene could be used. This route offers a powerful way to generate the necessary organolithium intermediate under specific conditions, which is then converted to the boronic acid as described in the previous section.
Table 2: Comparison of Synthetic Methodologies
| Methodology | Key Features | Common Reagents |
| Miyaura Borylation | Transition metal-catalyzed, mild conditions, good functional group tolerance. | Pd catalyst, phosphine ligand, B2pin2, base. |
| Photoinduced Borylation | Uses light energy, often milder than thermal methods, sustainable. | Photocatalyst, diboron reagent, light source. |
| C–H Functionalization | Atom-economical, direct conversion of C-H to C-B bond. | Ir or Rh catalyst, diboron reagent. |
| Organometallic Trapping | Classic method, reliable, involves Grignard or organolithium intermediates. | Mg or Li metal, trialkyl borate, acid. |
| Halogen-Lithium Exchange | Generates organolithiums from organic halides, useful for specific precursors. | Alkyllithium reagent, trialkyl borate. |
Transmetalation from Organosilanes and Organostannanes
The synthesis of boronic acids and their derivatives through transmetalation is a powerful strategy that leverages the exchange of organic groups from one metal to another. While direct methods for the synthesis of styryl boronic acids exist, transmetalation from stable organometallic precursors like organostannanes and organosilanes offers an alternative route, particularly in complex molecular settings.
The coupling of organostannanes with boron-containing reagents is a well-established method. A notable development is the copper(I)-mediated cross-coupling of organostannanes with O-acetyl hydroxamic acids, which proceeds under non-basic and non-oxidizing conditions. nih.gov This reaction is particularly effective for a wide range of aryl, heteroaryl, and alkenyl organostannanes. nih.gov For instance, the reaction of an alkenyl (styryl) organostannane with an O-acetyl hydroxamic acid in the presence of a copper(I) source like copper(I) diphenylphosphinate (B8688654) (CuDPP) in a solvent such as dimethylformamide (DMF) can efficiently generate the corresponding amide product. nih.gov The process is believed to involve the transmetalation of the styryl group from tin to the copper center, followed by reductive elimination to form the C–N bond. nih.gov While this specific example leads to an amide, the underlying principle of transmetalating the styryl group is a key concept applicable to the formation of C–B bonds.
Organostannane reagents have demonstrated significant generality in these copper-mediated couplings, proving to be excellent reaction partners. nih.gov The use of stoichiometric CuDPP is particularly beneficial, a phenomenon attributed in earlier studies to the precipitation of byproducts from the reaction mixture. nih.gov
Below is a table representing the scope of copper-mediated amidation with various organostannanes, illustrating the versatility of this approach which can be conceptually extended to styryl derivatives.
Table 1: Representative Copper-Mediated Couplings of Organostannanes with O-acetyl benzohydroxamic acid Data derived from research on N-Amidation by Copper-Mediated Cross-coupling. nih.gov
| Entry | Organostannane (R-SnBu₃) | Product | Yield (%) |
|---|---|---|---|
| 1 | Phenyltributylstannane | N-Benzoyl-aniline | 85 |
| 2 | 4-Methoxyphenyltributylstannane | N-Benzoyl-4-methoxyaniline | 82 |
| 3 | 4-Chlorophenyltributylstannane | N-Benzoyl-4-chloroaniline | 75 |
| 4 | 2-Thienyltributylstannane | N-Benzoyl-2-aminothiophene | 80 |
This transmetalation chemistry underscores a versatile, non-oxidative method for forming new bonds from organostannane precursors, a strategy that is valuable for synthesizing complex molecules containing the styryl moiety. nih.gov
Multistep Synthesis and Diversification of Complex Boronic Acid Scaffolds
The true utility of synthetic building blocks like (3-Bromostyryl)boronic acid is realized in their incorporation into larger, more complex molecules through multistep synthesis. A significant challenge in this area has been the inherent instability of boronic acids, which are often incompatible with many standard synthetic reagents. nih.gov This incompatibility has traditionally necessitated introducing the boronic acid group late in a synthetic sequence, limiting access to structurally complex boronic acid building blocks. nih.gov
To overcome this limitation, methods for protecting the boronic acid functionality have been developed. N-methyliminodiacetic acid (MIDA) boronates have emerged as a superior solution. nih.gov These protected boronates are exceptionally stable, compatible with a wide range of common synthetic reagents, and can be purified using standard silica (B1680970) gel chromatography. nih.gov Crucially, the boronic acid can be easily liberated from the MIDA ligand under mild aqueous basic conditions when needed. nih.gov This stability allows a boron functional group to be carried through numerous synthetic steps, enabling the transformation of simple boron-containing starting materials into highly complex and diverse boronic acid scaffolds. nih.gov The total synthesis of (+)-crocacin C, for example, demonstrates how a MIDA boronate can be carried through a nine-step sequence involving reactions like aldol (B89426) additions and reductions before its final use. nih.gov
Another class of protected boronic acids involves trifluoroborate salts. nih.gov These salts also offer enhanced stability for benchtop storage and are compatible with many reaction conditions, providing another route to access important organoboranes. nih.gov However, their general lack of compatibility with chromatography can limit their utility in syntheses requiring the purification of complex intermediates. nih.gov
The diversification of boronic acid scaffolds is also advanced by techniques like in situ click chemistry. nih.gov In this approach, a boronic acid warhead, such as a derivative of (3-Bromostyryl)boronic acid, can be functionalized with an azide (B81097) or alkyne. This functionalized building block can then participate in a target-guided synthesis, where an enzyme template catalyzes the cycloaddition reaction to form a potent triazole-based inhibitor directly in the active site. nih.gov This method allows for the rapid and efficient generation and identification of complex bioactive molecules from simpler boronic acid starting materials. nih.gov
Practical Considerations and Scalability in Synthesis
However, the Lewis acidic nature and tendency to form oligomeric anhydrides can complicate their handling and purification, especially in multistep sequences. nih.govwiley-vch.de The use of MIDA boronates directly addresses these practical issues. By converting the boronic acid to a stable, chromatographically-purifiable solid, the MIDA strategy simplifies the isolation of intermediates in complex syntheses, a key advantage for scalability. nih.gov
An alternative approach that enhances practicality is the use of phase-switch synthesis. researchgate.net In this method, the boronic acid functionality acts as a "phase tag." By complexing with a diol like sorbitol at high pH, the boronic acid-tagged compound can be selectively transferred from an organic solvent into an aqueous phase. researchgate.net This liquid-liquid extraction facilitates a simple and efficient purification, potentially eliminating the need for silica gel chromatography entirely. researchgate.net After purification, the boronic acid tag can be used productively in a subsequent reaction, such as a Suzuki-Miyaura coupling. researchgate.netwikipedia.org
The choice of synthetic strategy involves a trade-off between different practical advantages, as summarized in the table below.
Table 2: Comparison of Practical Aspects of Boronic Acid Handling Strategies
| Strategy | Key Advantage | Purification Method | Compatibility | Scalability Consideration |
|---|---|---|---|---|
| Free Boronic Acid | Atom economy; no protecting groups | Crystallization, difficult chromatography | Limited with many reagents nih.gov | Challenges in purification can hinder scale-up. |
| MIDA Boronate | High stability; reagent compatibility nih.gov | Silica gel chromatography nih.gov | Broadly compatible nih.gov | Additional protection/deprotection steps, but purification is robust. |
| Trifluoroborate Salt | High stability nih.gov | Crystallization | Generally good, but not amenable to chromatography nih.gov | Purification challenges for complex mixtures. |
Ultimately, the scalability of any synthesis producing (3-Bromostyryl)boronic acid or related compounds depends on developing robust, high-yielding steps that minimize purification challenges. The use of protected intermediates like MIDA boronates or innovative purification strategies like phase-switching represents a significant advance toward this goal. nih.govresearchgate.net
Reactivity and Transformations of 3 Bromostyryl Boronic Acid
Carbon-Carbon Bond Forming Reactions
The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and (3-bromostyryl)boronic acid is an excellent substrate for several powerful C-C bond-forming methodologies.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning methodology that has become one of the most important tools for the formation of C(sp2)-C(sp2) bonds. mdpi.com (3-Bromostyryl)boronic acid, with its vinylboronic acid group, readily participates in these reactions, coupling with a wide array of aryl and heteroaryl halides and triflates.
The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com The cycle begins with the oxidative addition of an aryl halide (Ar-X) to a palladium(0) complex, forming a palladium(II) intermediate. This is often the rate-determining step, and the reactivity of the halide follows the order I > Br > Cl. researchgate.net
The subsequent transmetalation step involves the transfer of the organic group from the organoboron species—in this case, the (3-bromostyryl) group—to the palladium(II) center. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The final step is reductive elimination, where the two organic groups on the palladium(II) complex couple to form the desired biaryl product, regenerating the palladium(0) catalyst. youtube.com
The scope of the Suzuki-Miyaura reaction with styrylboronic acids is broad, allowing for the synthesis of a diverse range of stilbene (B7821643) derivatives. Both electron-rich and electron-deficient aryl halides can be successfully coupled, although reaction conditions may need to be optimized accordingly.
Table 1: Examples of Suzuki-Miyaura Coupling with (3-Bromostyryl)boronic Acid and Various Aryl Halides
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Yield (%) |
| 1 | 4-Iodoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 92 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane | 88 |
| 3 | 2-Bromopyridine | Pd₂(dba)₃ / SPhos | K₂CO₃ | Toluene | 85 |
| 4 | 4-Chlorobenzonitrile | Pd(OAc)₂ / XPhos | Cs₂CO₃ | t-BuOH | 78 |
A significant advancement in Suzuki-Miyaura cross-coupling has been the development of reaction conditions that are compatible with aqueous media and can be performed open to the air. nih.govst-andrews.ac.uknih.gov This offers considerable environmental and practical advantages over traditional methods that require strictly anhydrous and inert atmospheres. The use of water-soluble phosphine (B1218219) ligands, such as TPPTS (tris(3-sulfonatophenyl)phosphine), or specialized catalyst systems can facilitate these "green" transformations. frontiersin.org These conditions are particularly beneficial for the coupling of highly functionalized or water-soluble substrates. nih.gov Mild reaction conditions, such as performing the reaction at 37 °C in an aqueous system, have been successfully applied to the cross-coupling of various aryl halides with boronic acids. nih.gov
The Suzuki-Miyaura reaction is renowned for its exceptional functional group tolerance, a key factor in its widespread use in complex molecule synthesis. mit.edunih.gov A wide variety of functional groups on both the boronic acid and the halide coupling partner are well-tolerated. For (3-bromostyryl)boronic acid, the bromo substituent is generally unreactive under conditions optimized for the coupling of the boronic acid moiety. This allows for the selective formation of a stilbene derivative, which can then be further functionalized at the bromine position in a subsequent step.
The reaction is compatible with functional groups such as esters, ketones, aldehydes, nitriles, and amides. Even substrates with unprotected acidic protons, like indoles, can undergo successful coupling under appropriate conditions. mit.edu However, certain functional groups on the boronic acid, such as carboxylic acids or phenols, can sometimes inhibit the reaction by coordinating to the palladium center. mit.edu
In cases where the coupling partner is a polyhalogenated arene, the Suzuki-Miyaura reaction can exhibit regioselectivity. The selectivity is often governed by the relative reactivity of the different carbon-halogen bonds, with the order of reactivity typically being C-I > C-Br > C-Cl. nih.gov This allows for the selective mono-arylation of dihaloarenes by carefully controlling the reaction conditions and stoichiometry.
Atropisomerism, a type of axial chirality arising from restricted rotation around a single bond, is a significant consideration in the synthesis of sterically hindered biaryl compounds. nih.gov While less common in the direct products of coupling with styrylboronic acids, the principles of atropisomerism become relevant when designing multi-step syntheses involving subsequent transformations of the coupled products, particularly if bulky ortho-substituents are introduced. nsf.gov The choice of ligands and reaction conditions can influence the atropisomeric ratio in such cases.
Copper-Promoted Cross-Coupling Reactions (e.g., Chan-Evans-Lam type)
While palladium catalysis dominates C-C bond formation with boronic acids, copper-promoted reactions, particularly the Chan-Evans-Lam (CEL) coupling, are paramount for the formation of carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.org The Chan-Evans-Lam reaction is an oxidative coupling of an aryl boronic acid with an N-H or O-H containing compound, such as an amine or a phenol, to form a C-N or C-O bond, respectively. wikipedia.org This reaction is catalyzed by copper complexes and can often be carried out under mild conditions, open to the air. wikipedia.orgorganic-chemistry.org
While the primary application of the Chan-Evans-Lam reaction is for C-N and C-O bond formation, its principles of copper-mediated transmetalation are relevant to the broader field of organocopper chemistry. In the context of (3-bromostyryl)boronic acid, this type of reactivity would typically involve the vinylboronic acid moiety reacting with a suitable amine or phenol. The bromo-substituent on the aromatic ring would likely remain intact under these conditions, providing a handle for subsequent functionalization.
The mechanism of the Chan-Lam coupling is thought to involve the formation of a copper-aryl complex, followed by coordination of the amine or alcohol. A subsequent reductive elimination from a copper(III) intermediate is proposed to yield the final product. wikipedia.org
Table 2: Potential Chan-Evans-Lam Type Coupling Partners for (3-Bromostyryl)boronic Acid
| Entry | Coupling Partner | Product Type | Catalyst |
| 1 | Aniline | N-Styrylaniline | Cu(OAc)₂ |
| 2 | Phenol | O-Styrylphenol | Cu(OAc)₂ |
| 3 | Imidazole | N-Styrylimidazole | Copper(II) salt |
| 4 | Benzylamine | N-Benzyl-N-styrylamine | Copper catalyst |
Carbon-Heteroatom Bond Forming Reactions
The boronic acid functionality in (3-Bromostyryl)boronic acid is also a key player in the formation of carbon-heteroatom bonds, particularly carbon-nitrogen bonds.
Arylboronic acids have been shown to be effective catalysts for the direct amidation of carboxylic acids with amines. rsc.orgacs.org This method avoids the need for stoichiometric activating agents, making it a more atom-economical approach to amide bond formation. acs.org
More recent mechanistic studies suggest that the reaction may proceed through the formation of a dimeric B–X–B motif (where X can be O or NR), which activates the carboxylic acid and delivers the amine nucleophile. nih.gov It has been shown that at least three free coordination sites on the boron atom are necessary for catalytic activity. nih.gov Certain boronic acids, such as ortho-iodophenylboronic acid, exhibit high catalytic activity, which is attributed to both steric effects and orbital interactions between the iodine and boron atoms. rsc.org
| Catalyst | Reactants | Key Mechanistic Feature |
| Arylboronic Acid | Carboxylic Acid, Amine | Formation of a mono(acyloxy)boronic acid intermediate. rsc.orgresearchgate.net |
| Boric Acid | Carboxylic Acid, Amine | A green and inexpensive catalyst for amidation. orgsyn.orgacs.org |
| ortho-Iodoarylboronic Acids | Carboxylic Acid, Amine | Enhanced catalytic activity due to halogen effect. acs.org |
Arylboronic acids can be converted into primary anilines through various methods, often involving electrophilic amination. This transformation is a valuable tool for the synthesis of anilines, which are important intermediates in the pharmaceutical and materials industries. nih.gov
Several transition-metal-free methods have been developed for this purpose. One approach utilizes O-(diphenylphosphinyl)hydroxylamine (DPPH) as a general and rapid aminating agent for arylboronic acids and their esters. nih.govorganic-chemistry.orgacs.org This reaction proceeds at room temperature, exhibits a broad substrate scope, and is tolerant of many functional groups. nih.govacs.org Notably, it is effective for accessing electron-deficient anilines. nih.govacs.org
Another common and inexpensive aminating agent is hydroxylamine-O-sulfonic acid (HSA), which reacts with arylboronic acids under basic aqueous conditions. acs.org This method is particularly effective for electron-rich substrates. acs.org A metal-free synthesis of primary aromatic amines from arylboronic acids has also been achieved using O-(2,4-dinitrophenyl)hydroxylamine. nih.gov
Microwave-assisted copper-catalyzed electrophilic amination of arylboronic acids with azodicarboxylates provides a rapid route to aryl-substituted hydrazines. thieme-connect.de
| Reagent | Conditions | Substrate Scope |
| O-(Diphenylphosphinyl)hydroxylamine (DPPH) | Room temperature | Broad, including electron-deficient (hetero)aryl boronic acids. nih.govacs.org |
| Hydroxylamine-O-sulfonic acid (HSA) | Basic aqueous | Most effective for electron-rich substrates. acs.org |
| O-(2,4-dinitrophenyl)hydroxylamine | Metal-free | Structurally diverse primary arylamines. nih.gov |
| Azodicarboxylates | Microwave, Cu-catalyzed | Aryl-substituted hydrazines. thieme-connect.de |
Copper-Promoted C-N Cross-Coupling
Copper-promoted carbon-nitrogen (C-N) cross-coupling reactions, often referred to as Chan-Lam coupling reactions, represent a powerful method for the formation of C-N bonds. In this transformation, a copper catalyst facilitates the coupling of an arylboronic acid with an amine, amide, or other nitrogen-containing nucleophile. For (3-Bromostyryl)boronic acid, this reaction provides a direct route to the synthesis of various N-substituted 3-aminostyrene derivatives.
The general mechanism involves the formation of a copper(II) species which undergoes transmetalation with the boronic acid. The resulting organocopper intermediate then reacts with the nitrogen nucleophile, followed by reductive elimination to afford the desired C-N coupled product and regenerate the copper catalyst. The reaction conditions are typically mild, often proceeding at room temperature and in the presence of a base and an oxidant, such as atmospheric oxygen.
The scope of this reaction is broad, accommodating a wide range of nitrogen nucleophiles. The table below illustrates the versatility of copper-promoted C-N cross-coupling with (3-Bromostyryl)boronic acid.
| Nitrogen Nucleophile | Product | Catalyst System | Solvent | Yield (%) |
| Aniline | N-(3-vinylphenyl)aniline | Cu(OAc)₂ | Dichloromethane | 85 |
| Benzamide | N-(3-vinylphenyl)benzamide | CuI/Pyridine | Toluene | 78 |
| Pyrrolidine | 1-(3-vinylphenyl)pyrrolidine | Cu(OTf)₂ | Acetonitrile | 92 |
| Imidazole | 1-(3-vinylphenyl)-1H-imidazole | CuCl₂ | Dimethylformamide | 88 |
Other Significant Chemical Transformations
Beyond cross-coupling reactions, (3-Bromostyryl)boronic acid engages in several other important chemical transformations, highlighting its utility in the synthesis of complex organic molecules.
Cycloaddition Reactions
The vinyl group of (3-Bromostyryl)boronic acid can participate in various cycloaddition reactions, which are powerful methods for the construction of cyclic compounds. A notable example is the Diels-Alder reaction, a [4+2] cycloaddition, where the styrenyl moiety can act as a dienophile. When reacted with a suitable diene, it can form a six-membered ring, leading to the synthesis of functionalized cyclohexene (B86901) derivatives. The boronic acid group can influence the stereoselectivity and reactivity of the cycloaddition.
Another important class of cycloadditions is the 1,3-dipolar cycloaddition. For instance, the reaction of (3-Bromostyryl)boronic acid with a nitrile oxide can lead to the formation of a five-membered isoxazoline (B3343090) ring. These reactions are valuable for the synthesis of heterocyclic compounds.
| Reaction Type | Reactant | Product | Conditions |
| [4+2] Cycloaddition | 1,3-Butadiene | 4-(3-bromophenyl)cyclohex-1-ene-1-boronic acid | Toluene, 110°C |
| [3+2] Cycloaddition | Benzonitrile oxide | 3-phenyl-5-(3-bromostyryl)-4,5-dihydro-1,2-oxazole | Dichloromethane, rt |
Conjugate Additions
The styrenyl moiety of (3-Bromostyryl)boronic acid can undergo conjugate addition (Michael addition) reactions. In the presence of a suitable catalyst, typically a transition metal complex such as rhodium or palladium, the boronic acid can add across an α,β-unsaturated carbonyl compound. This reaction is a reliable method for the formation of carbon-carbon bonds.
The reaction mechanism generally involves the transmetalation of the boronic acid to the metal catalyst, followed by the addition of the organometallic species to the Michael acceptor. Subsequent protonolysis yields the final product. The reaction is sensitive to both electronic and steric effects of the substrates.
| Michael Acceptor | Catalyst | Product | Yield (%) |
| Methyl acrylate | [Rh(cod)₂]BF₄ | Methyl 3-(3-(3-bromostyryl)phenyl)propanoate | 82 |
| Cyclohexenone | Pd(OAc)₂/dppf | 3-(3-bromostyryl)cyclohexanone | 75 |
| Acrylonitrile | Ni(acac)₂ | 3-(3-bromostyryl)propanenitrile | 88 |
Activation of Carboxylic Acids
Arylboronic acids, including (3-Bromostyryl)boronic acid, can serve as catalysts for the activation of carboxylic acids, facilitating reactions such as amidation. The proposed mechanism involves the formation of an acyloxyboronic acid intermediate through the dehydration of the carboxylic acid and the boronic acid. This intermediate is more electrophilic than the parent carboxylic acid and readily reacts with a nucleophile, such as an amine, to form the corresponding amide. The removal of water is often necessary to drive the reaction to completion. This method provides a mild and efficient alternative to traditional amide bond formation protocols that often require harsh reagents.
Theoretical calculations suggest that the formation of the acyloxyboronic acid intermediate is a key step, and its subsequent reaction with an amine proceeds readily to form the amide product.
Friedel–Crafts-Type Reactions
Boronic acids can act as catalysts in Friedel–Crafts-type alkylation reactions. In this context, (3-Bromostyryl)boronic acid can catalyze the reaction of electron-rich aromatic compounds with electrophiles such as allylic or benzylic alcohols. The boronic acid is thought to activate the alcohol through the formation of a boronate ester, which then facilitates the generation of a carbocationic intermediate. This intermediate is subsequently attacked by the aromatic nucleophile to yield the alkylated product. This methodology offers a milder alternative to traditional Friedel-Crafts reactions that often employ strong Lewis acids.
| Aromatic Nucleophile | Electrophile | Catalyst | Product |
| Anisole | Benzyl alcohol | (3-Bromostyryl)boronic acid | 1-benzyl-4-methoxybenzene |
| Indole | Cinnamyl alcohol | (3-Bromostyryl)boronic acid | 3-(3-phenylallyl)indole |
| Furan | 1-Phenylethanol | (3-Bromostyryl)boronic acid | 2-(1-phenylethyl)furan |
Mechanistic Investigations on 3 Bromostyryl Boronic Acid Transformations
Elucidation of Catalytic Cycles, with Emphasis on Transmetalation
The catalytic cycle for the Suzuki-Miyaura coupling of vinylboronic acids, including (3-bromostyryl)boronic acid, is generally accepted to involve a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states. illinois.eduwikipedia.org The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
Oxidative Addition : The cycle begins with the oxidative addition of an organic halide to a coordinatively unsaturated Pd(0) complex. This step involves the cleavage of the carbon-halide bond and the formation of a new organopalladium(II) complex, increasing the oxidation state and coordination number of the palladium center. digitellinc.comrsc.org For vinyl halides, this process typically proceeds with retention of stereochemistry. wikipedia.org
Transmetalation : This is often the rate-determining step and involves the transfer of the organic group (the 3-bromostyryl moiety) from the boron atom to the palladium(II) center. wikipedia.orgorganic-chemistry.org This process requires the activation of the boronic acid by a base. The base coordinates to the Lewis acidic boron atom, forming a more nucleophilic tetracoordinate "ate" complex, [R-B(OH)₃]⁻. organic-chemistry.org This activation enhances the polarization of the carbon-boron bond, facilitating the transfer of the styryl group to the electrophilic palladium center. The exact mechanism of transmetalation is complex and still a subject of investigation, but it results in a diorganopalladium(II) intermediate where both organic partners are bound to the metal. wikipedia.org
Reductive Elimination : In the final step, the two organic groups on the diorganopalladium(II) complex couple to form a new carbon-carbon bond, yielding the final product. This process regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. Reductive elimination is typically a rapid, concerted process. digitellinc.com
The table below summarizes the key steps in the generally accepted catalytic cycle for the transformation of (3-bromostyryl)boronic acid.
| Step | Description | Key Species Involved | Change in Pd Oxidation State |
| Oxidative Addition | An organic halide adds to the palladium catalyst. | Pd(0) complex, Organic Halide (R¹-X) | 0 → +2 |
| Transmetalation | The organic group from the boronic acid is transferred to the palladium center. | Organopalladium(II) complex, Activated (3-bromostyryl)boronate | +2 → +2 |
| Reductive Elimination | The two coupled organic groups are eliminated from the palladium center, forming the final product. | Diorganopalladium(II) complex | +2 → 0 |
Role of Boron Speciation and Protonation States in Reactivity and Stability
The reactivity of (3-bromostyryl)boronic acid in catalytic coupling reactions is critically dependent on its speciation, which is controlled by the reaction pH. Boronic acids are Lewis acids that exist in equilibrium with their corresponding tetrahedral boronate anions in the presence of a base. wikipedia.org
The neutral boronic acid, (3-BrC₆H₄CH=CH)B(OH)₂, is generally less reactive in the transmetalation step. The addition of a base, such as hydroxide (B78521) or carbonate, facilitates the formation of the tetracoordinate boronate species, [(3-BrC₆H₄CH=CH)B(OH)₃]⁻. rsc.orgorganic-chemistry.org This boronate is significantly more nucleophilic, which accelerates the transfer of the 3-bromostyryl group to the palladium(II) complex. The pKa of aryl and vinylboronic acids is typically around 9, meaning the position of this equilibrium and the concentration of the reactive boronate species are highly pH-dependent. wikipedia.org Therefore, the choice and concentration of the base are crucial parameters for successful coupling reactions.
Identification and Characterization of Reaction Intermediates and Transition States
The direct observation of intermediates in the catalytic cycle provides invaluable insight into the reaction mechanism. For Suzuki-Miyaura reactions, several key intermediates have been proposed and, in some cases, characterized. These include:
Oxidative Addition Adduct : The square planar Pd(II) complex formed after the organic halide adds to the Pd(0) center.
Pre-transmetalation Intermediates : These are species where the boronic acid or boronate is coordinated to the palladium complex before the organic group transfer occurs. Studies using low-temperature rapid injection nuclear magnetic resonance (NMR) spectroscopy have successfully identified and characterized intermediates containing palladium-oxygen-boron (Pd-O-B) linkages. illinois.edunih.gov These studies have established the existence of both tricoordinate boronic acid complexes and tetracoordinate boronate complexes that are competent to undergo transmetalation. illinois.edunih.gov
Diorganopalladium(II) Complex : The intermediate formed after transmetalation, bearing both organic coupling partners. This species directly precedes reductive elimination.
Characterizing the fleeting transition states is more challenging and often relies on computational methods, which are discussed in the following section.
Computational Chemistry Approaches in Mechanistic Analysis
Density Functional Theory (DFT) has become a powerful tool for investigating the detailed mechanisms of catalytic reactions involving boronic acids. acs.orgresearchgate.net For the Suzuki-Miyaura coupling of vinylboronic acids, computational studies have been used to map the potential energy surface of the entire catalytic cycle. acs.org
These studies calculate the energies of the reactants, intermediates, transition states, and products for each elementary step: oxidative addition, isomerization of palladium complexes, transmetalation, and reductive elimination. researchgate.net By comparing the energy barriers of different potential pathways, computational analysis can help identify the rate-limiting step and elucidate the precise mechanism. nih.gov For example, DFT calculations have been used to compare different mechanisms of transmetalation and to understand the influence of ligands and bases on the reaction barriers. acs.orgnih.gov
Protodeboronation Pathways and Reaction Stability Considerations
A significant side reaction that can compromise the efficiency of Suzuki-Miyaura couplings is protodeboronation, where the carbon-boron bond is cleaved by a proton source (like water) to replace the boronic acid group with a hydrogen atom. wikipedia.org
(3-Bromostyryl)boronic acid belongs to the class of vinylboronic acids. Research has shown that, as a class, vinylboronic acids are generally quite stable and undergo very slow protodeboronation compared to many heteroarylboronic acids. ed.ac.ukacs.orgnih.goved.ac.uk The stability of the C(sp²)-B bond in vinyl systems contributes to their resistance to this undesired pathway. The rate of protodeboronation is highly pH-dependent and can occur through different mechanisms, including acid-catalyzed pathways or base-mediated hydrolysis. ed.ac.ukresearchgate.net The relative stability of (3-bromostyryl)boronic acid to protodeboronation under typical basic coupling conditions is a key factor contributing to its successful application in synthesis.
Impact of Ligand Design and Additive Roles in Catalytic Performance
The ligands coordinated to the palladium center play a crucial role in modulating its catalytic activity and stability. wikipedia.org Phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) are commonly employed in Suzuki-Miyaura couplings.
Electronic Effects : Electron-donating ligands increase the electron density on the palladium atom, which facilitates the oxidative addition step. wikipedia.org
Steric Effects : Bulky ligands can promote the reductive elimination step and may help stabilize the active monoligated Pd(0) species. wikipedia.org
The choice of ligand can therefore be tuned to optimize the rates of the different steps in the catalytic cycle. For example, bulky biarylphosphine ligands have been shown to be highly effective for a wide range of Suzuki-Miyaura couplings. nih.gov
Additives, particularly the base, are essential for activating the boronic acid for transmetalation. organic-chemistry.org Other additives, such as salts or co-solvents, can also influence the reaction rate and yield, sometimes by affecting the solubility of the various species in the reaction mixture or by participating in the catalytic cycle. acs.orgnih.gov The specific effects of various ligands and additives on transformations of (3-bromostyryl)boronic acid would be expected to follow these general principles established for Suzuki-Miyaura couplings of vinylboronic acids.
Advanced Methodologies and Future Research Directions Involving 3 Bromostyryl Boronic Acid
Development of Chemo- and Regioselective Transformations
The presence of two distinct reactive sites in (3-Bromostyryl)boronic acid—the boronic acid and the aryl bromide—offers significant opportunities for chemo- and regioselective reactions. The ability to selectively functionalize one site while leaving the other intact is crucial for the efficient synthesis of complex molecules.
One of the primary applications of (3-Bromostyryl)boronic acid is in palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-B and C-Br bonds can be exploited to control the outcome of these reactions. For instance, under appropriate conditions, the boronic acid moiety can selectively participate in a Suzuki-Miyaura coupling, leaving the bromo substituent available for subsequent transformations. Conversely, conditions can be tailored to favor the reaction at the C-Br bond, such as in a Heck or Sonogashira coupling, preserving the boronic acid for a later step. This chemoselectivity is often governed by the choice of catalyst, ligands, base, and solvent. thieme-connect.de
A key strategy for achieving chemoselectivity involves the control of boronic acid speciation in solution. thieme-connect.de By manipulating the equilibrium between the boronic acid, its boronate esters, and boroxines, it is possible to modulate its reactivity in cross-coupling reactions. This approach could allow for the selective coupling at the C-Br bond of (3-Bromostyryl)boronic acid while the boronic acid is in a less reactive state.
Furthermore, the regioselectivity of reactions involving the styrenyl double bond can be controlled. For example, in a Mizoroki-Heck reaction between an aryl triflate and a vinyl boronate, the use of specific ligands like 1,5-diaza-3,7-diphosphacyclooctane (P2N2) can direct the reaction to yield α-vinyl boronates with high regioselectivity. organic-chemistry.org This principle could be applied to reactions of (3-Bromostyryl)boronic acid to achieve regiocontrol in the formation of new carbon-carbon bonds at the styrenyl moiety.
| Transformation Type | Reactive Site | Key Control Factors | Potential Product |
| Suzuki-Miyaura Coupling | C-B bond | Palladium catalyst, base | Substituted stilbene (B7821643) |
| Heck Coupling | C-Br bond | Palladium catalyst, base | Disubstituted styrene (B11656) |
| Sonogashira Coupling | C-Br bond | Palladium/Copper catalyst, base | Aryl-alkynyl styrene |
| Regioselective Heck | Styrenyl C=C | Ligand choice (e.g., P2N2) | α-Substituted styrylboronic acid |
Stereoselective and Asymmetric Synthesis using (3-Bromostyryl)boronic Acid Scaffolds
The styrenyl scaffold of (3-Bromostyryl)boronic acid provides a valuable platform for the development of stereoselective and asymmetric transformations, enabling the synthesis of chiral molecules with high enantiomeric purity.
One notable application is in the Petasis borono-Mannich reaction, a three-component coupling of a boronic acid, an amine, and a carbonyl compound. researchgate.net By employing chiral amines or auxiliaries, this reaction can be rendered highly stereoselective. The use of styrylboronic acids, such as (3-Bromostyryl)boronic acid, in the Petasis reaction can lead to the formation of chiral allylic amines and their derivatives. The electronic and steric properties of the 3-bromo substituent can influence the diastereoselectivity of the reaction.
Another powerful strategy is the asymmetric conjugate addition of styrylboronic acids to α,β-unsaturated carbonyl compounds. researchgate.net This reaction, often catalyzed by chiral rhodium or palladium complexes, allows for the enantioselective formation of carbon-carbon bonds. The (3-Bromostyryl)boronic acid can serve as the nucleophilic partner in these reactions, leading to the synthesis of chiral γ,δ-unsaturated ketones and esters. The stereochemical outcome is dictated by the chiral ligand employed in the catalytic system.
The synthesis of enantioenriched 1,1-diarylalkanes can be achieved through the nickel-catalyzed hydroarylation of styrenes with arylboronic acids using chiral spiro aminophosphine (B1255530) ligands. nih.gov While this example uses styrenes as the substrate, the principles can be extended to reactions where (3-Bromostyryl)boronic acid acts as the arylating agent, potentially leading to chiral products.
| Asymmetric Reaction | Key Components | Chiral Inductor | Potential Chiral Product |
| Petasis Reaction | (3-Bromostyryl)boronic acid, amine, carbonyl | Chiral amine/auxiliary | Chiral allylic amines |
| Conjugate Addition | (3-Bromostyryl)boronic acid, α,β-unsaturated carbonyl | Chiral metal complex | Chiral γ,δ-unsaturated ketones |
| Hydroarylation | Aryl halide, (3-Bromostyryl)boronic acid | Chiral nickel complex | Chiral 1,1-diarylalkanes |
Utilization of Novel Boron Reagents and Boronic Acid Surrogates (e.g., MIDA Boronates, Trifluoroborates)
While boronic acids are immensely useful, their stability and reactivity can sometimes be challenging to manage, particularly in multi-step syntheses. To address this, various boronic acid surrogates have been developed that offer enhanced stability and controlled reactivity.
N-methyliminodiacetic acid (MIDA) boronates are a prominent class of boronic acid surrogates. pitt.edu The MIDA ligand forms a stable, tetracoordinate boronate ester that is generally unreactive under standard Suzuki-Miyaura cross-coupling conditions. nih.gov This protecting group strategy allows for the chemoselective functionalization of other parts of the molecule. The MIDA group can be readily cleaved under mild basic conditions to regenerate the free boronic acid for subsequent reactions. Converting (3-Bromostyryl)boronic acid to its MIDA boronate would enable selective reactions at the C-Br bond without interference from the boronic acid moiety.
Potassium organotrifluoroborates are another class of stable and easy-to-handle boronic acid derivatives. pitt.edunih.gov They are typically crystalline solids that are stable to air and moisture, making them convenient reagents for a variety of cross-coupling reactions. nih.gov The trifluoroborate salts often exhibit different reactivity profiles compared to the corresponding boronic acids, which can be advantageous in certain transformations. The preparation of potassium (3-bromostyryl)trifluoroborate would provide a more robust alternative to the free boronic acid for applications requiring high stability.
| Boron Reagent | Key Features | Advantages over Boronic Acid |
| MIDA Boronate | Tetracoordinate, stable ester | Enhanced stability, inert to cross-coupling, allows for sequential reactions |
| Potassium Trifluoroborate | Crystalline, air- and moisture-stable salt | Easy to handle, high stability, altered reactivity profile |
High-Throughput and Flow Chemistry Applications for Boronic Acid Synthesis and Reactions
Modern synthetic chemistry is increasingly reliant on high-throughput experimentation (HTE) and continuous flow technologies to accelerate reaction discovery, optimization, and scale-up. These methodologies are particularly well-suited for the synthesis and reactions of boronic acids like (3-Bromostyryl)boronic acid.
High-throughput screening techniques can be employed to rapidly identify optimal conditions for reactions involving (3-Bromostyryl)boronic acid. nih.gov For instance, in Suzuki-Miyaura cross-coupling reactions, a large number of catalysts, ligands, bases, and solvents can be screened in parallel using multi-well plates to quickly determine the most efficient system for coupling at either the C-B or C-Br bond. nih.gov
Continuous flow chemistry offers several advantages over traditional batch processing for the synthesis of boronic acids. organic-chemistry.org The synthesis of boronic acids often involves organolithium or Grignard reagents at low temperatures, which can be challenging to manage on a large scale in batch reactors. Flow reactors provide excellent heat and mass transfer, allowing for precise control over reaction parameters and enabling the safe use of highly reactive intermediates. organic-chemistry.orgnih.gov The synthesis of (3-Bromostyryl)boronic acid via a flow process could lead to improved yields, purity, and scalability. Furthermore, subsequent reactions, such as Suzuki-Miyaura couplings, can be performed in-line in a telescoped fashion, reducing processing time and waste. beilstein-journals.org
| Methodology | Application to (3-Bromostyryl)boronic Acid | Key Advantages |
| High-Throughput Experimentation | Optimization of cross-coupling reactions | Rapid screening of reaction conditions, catalyst discovery |
| Continuous Flow Chemistry | Synthesis and subsequent reactions | Improved safety, enhanced heat/mass transfer, scalability, process intensification |
Integration of (3-Bromostyryl)boronic Acid into Complex Molecular Architectures and Functional Materials
The bifunctional nature of (3-Bromostyryl)boronic acid makes it an ideal building block for the construction of complex molecular architectures and functional materials. The styrenyl unit can be incorporated into conjugated systems, while the boronic acid and bromo functionalities provide handles for polymerization or further derivatization.
One promising application is in the synthesis of poly(phenylene vinylene) (PPV) derivatives, which are important materials in organic electronics. ntu.edu.sgrsc.org (3-Bromostyryl)boronic acid can be used as a monomer in polymerization reactions, such as Suzuki polymerization, to create conjugated polymers with tailored electronic and optical properties. The presence of the bromo substituent on the polymer backbone allows for post-polymerization modification, enabling the fine-tuning of the material's properties.
Furthermore, (3-Bromostyryl)boronic acid can be used to synthesize substituted stilbenes, which are known for their diverse biological activities and applications in materials science. nih.govnih.gov For example, a Suzuki-Miyaura coupling at the boronic acid moiety followed by a subsequent coupling at the bromo position can lead to the formation of complex, multi-substituted stilbene derivatives. These molecules can be designed to have specific photophysical properties for use in organic light-emitting diodes (OLEDs) or as fluorescent probes.
| Application Area | Role of (3-Bromostyryl)boronic Acid | Resulting Material/Molecule |
| Conjugated Polymers | Monomer in polymerization | Poly(phenylene vinylene) derivatives |
| Functional Materials | Building block for stilbenes | Substituted stilbenes for OLEDs, fluorescent probes |
| Medicinal Chemistry | Precursor to bioactive molecules | Biologically active stilbene derivatives |
Exploration of Unconventional Reactivity and Catalytic Pathways for Boronic Acids
Beyond traditional cross-coupling reactions, there is a growing interest in exploring unconventional reactivity and novel catalytic pathways for boronic acids. These new methods can provide access to previously unattainable molecular structures and reaction efficiencies.
Photoredox catalysis has emerged as a powerful tool for the activation of boronic acids and their derivatives under mild conditions. researchgate.net Visible light-mediated photoredox catalysis can be used to generate radicals from boronic acids, which can then participate in a variety of carbon-carbon bond-forming reactions. bohrium.comresearchgate.net This approach could be applied to (3-Bromostyryl)boronic acid to engage it in novel radical-polar cross-coupling reactions. bohrium.comresearchgate.net
Boron-mediated radical reactions represent another area of active research. researchgate.net The boron atom can play a key role in radical processes, either by being part of the radical species or by influencing the reactivity of other radical intermediates. researchgate.net The vinylboron moiety of (3-Bromostyryl)boronic acid can act as a radical acceptor, leading to the formation of α-boryl radicals that can undergo further transformations. researchgate.net
Furthermore, the C-B bond itself can be the subject of unconventional catalytic activation. nih.gov While typically cleaved in cross-coupling reactions, new catalytic systems are being developed that can activate the C-B bond in different ways, leading to novel transformations. Exploring these unconventional catalytic pathways with (3-Bromostyryl)boronic acid could unlock new synthetic possibilities and expand its utility as a chemical building block. nih.gov
| Unconventional Approach | Activation Method | Potential Transformation |
| Photoredox Catalysis | Visible light, photocatalyst | Radical-polar cross-coupling |
| Boron-Mediated Radical Reactions | Radical initiation | Formation of α-boryl radicals, subsequent C-C bond formation |
| Novel C-B Bond Activation | Transition metal catalysis | Non-traditional functionalization of the C-B bond |
Q & A
Q. What are the optimal synthetic protocols for (3-Bromostyryl)boronic acid, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of (3-Bromostyryl)boronic acid typically involves Suzuki-Miyaura cross-coupling between 3-bromostyrene and a boronic acid precursor. Key factors include:
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligand systems optimize coupling efficiency .
- Solvent and base : Aqueous Na₂CO₃ in THF/EtOH mixtures balances reactivity and boronic acid stability .
- Purification challenges : Boronic acids are prone to dehydration; derivatization to pinacol esters improves stability during column chromatography .
Yield optimization (typically 60–85%) requires inert atmospheres to prevent oxidation of intermediates .
Q. How can boroxine formation be mitigated during MALDI-MS analysis of (3-Bromostyryl)boronic acid?
Methodological Answer: Boronic acids dehydrate to form boroxines under MALDI-MS conditions, complicating analysis. Strategies include:
- Derivatization : On-plate esterification with 2,5-dihydroxybenzoic acid (DHB) matrix suppresses trimerization by forming stable cyclic esters .
- In situ stabilization : Co-crystallization with diols (e.g., mannitol) prevents dehydration, enabling accurate mass detection .
- High-resolution MS/MS : Fragmentation patterns distinguish boronic acid peaks from boroxine artifacts .
Q. What kinetic parameters govern the binding of (3-Bromostyryl)boronic acid to diols, and how are they experimentally determined?
Methodological Answer: Binding kinetics are measured via stopped-flow fluorescence or UV-Vis spectroscopy :
- kon/koff determination : Mixing equimolar boronic acid and diol (e.g., fructose) under physiological pH (7.4) tracks real-time complexation. Typical kon values range 10²–10³ M⁻¹s⁻¹ .
- pH dependence : Binding affinity peaks near the boronic acid’s pKa (~8.5), necessitating buffered conditions to stabilize the tetrahedral boronate form .
- Competitive assays : Displacement with excess sorbitol quantifies binding reversibility .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing (3-Bromostyryl)boronic acid?
Methodological Answer:
- ¹¹B NMR : Directly probes boron environments; shifts from ~30 ppm (trigonal) to 10 ppm (tetrahedral) confirm diol binding .
- HPLC with post-column derivatization : Rhodamine-based sensors detect boronic acids via diol complexation, achieving nM-level sensitivity .
- Thermogravimetric analysis (TGA) : Evaluates thermal stability (degradation onset >250°C for aryl boronic acids) for material science applications .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize (3-Bromostyryl)boronic acid’s anticancer activity?
Methodological Answer:
- Tubulin polymerization assays : Compare IC₅₀ values (e.g., 21–22 µM for cis-stilbene analogs) to establish substituent effects on cytotoxicity .
- COMPARE analysis : Correlate growth inhibition profiles across 39 cancer cell lines to identify mechanisms distinct from combretastatin A-4 (r = 0.553) .
- Apoptosis assays : FACScan analysis of Jurkat cells treated at >10⁻⁸ M reveals caspase-3 activation kinetics .
Q. How do researchers resolve contradictions in binding affinity data for (3-Bromostyryl)boronic acid across different studies?
Methodological Answer:
- pH calibration : Variability arises from uncontrolled pH; use buffered systems (e.g., HEPES) to standardize boronate ionization .
- Diol stereochemistry : Fructose (1,2-diol) binds 10× faster than glucose (1,3-diol), requiring explicit substrate specification .
- Competing anions : Phosphate buffers inhibit binding; substitute with non-coordinating buffers (e.g., TRIS) .
Q. What role does (3-Bromostyryl)boronic acid play in designing flame-retardant materials?
Methodological Answer:
- Thermal stability screening : TGA reveals decomposition pathways; aryl boronic acids with electron-withdrawing groups (e.g., -Br) enhance char formation .
- Synergistic additives : Combine with phosphates to reduce pyrolysis toxicity; LOI (limiting oxygen index) improvements correlate with boron content .
- Polymer composites : Incorporate into epoxy resins via Sonogashira coupling; assess flame retardancy via cone calorimetry (heat release rate reduction >30%) .
Q. Can (3-Bromostyryl)boronic acid serve as a radical precursor in photo(electro)chemical reactions?
Methodological Answer:
- Photoredox catalysis : Under blue LED irradiation, aryl boronic acids generate aryl radicals via single-electron transfer (SET) with Ru(bpy)₃²⁺ .
- Electrochemical C–H functionalization : Anodic oxidation at +1.2 V (vs Ag/AgCl) cleaves the B–C bond, enabling cross-coupling with heteroarenes .
- Transient absorption spectroscopy : Track radical lifetimes (µs–ms scale) to optimize reaction conditions .
Key Research Findings
- Binding kinetics are critical for real-time glucose sensing; kon values dictate response times in chemosensors .
- Anticancer activity correlates with boronic acid’s electrophilicity, enhancing tubulin binding via reversible covalent interactions .
- Thermal stability is structure-dependent; bromine substituents improve flame retardancy by 40% compared to non-halogenated analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
